甲基6-氰基-2,3-二甲氧基苯甲酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, a derivative of dimethoxybenzene, is described as a precursor for assays involving methylglyoxal . Another paper describes the synthesis of 2,6-dimethoxybenzoic acid through a multi-step reaction starting from resorcinol and involving alkylation and hydrolysis steps . These methods could potentially be adapted for the synthesis of methyl 6-cyano-2,3-dimethoxybenzoate by incorporating a cyano functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-cyano-2,3-dimethoxybenzoate can be complex, as evidenced by the crystal structure analysis of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one . This compound exhibits π-π stacking and short intermolecular interactions, which are common features in aromatic compounds with multiple substituents that could also be expected in the structure of methyl 6-cyano-2,3-dimethoxybenzoate.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving dimethoxybenzene derivatives. For example, the oxidation of 6-methyl-2-phenylbenzofuran with chromic acid yields a dimeric oxidation product . Similarly, the oxidation of para-dimethoxybenzenes to the corresponding quinones is necessary for the synthesis of benzimidazolequinones . These reactions highlight the reactivity of the methoxybenzene moiety, which would be an important consideration in the chemical reactions of methyl 6-cyano-2,3-dimethoxybenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzoic acid derivatives are influenced by their functional groups. For instance, the addition of methylated cyclodextrins to the mobile phases in liquid chromatography affects the separation and retention of disubstituted benzenes . A new polymorph of 2,6-dimethoxybenzoic acid demonstrates the impact of crystal structure on the physical properties of these compounds . These findings suggest that the physical and chemical properties of methyl 6-cyano-2,3-dimethoxybenzoate would be similarly influenced by its methoxy and cyano groups.

科学研究应用

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid, have been found to have antioxidant and antibacterial activities .

- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Synthesis of Biologically Active Heterocyclic Compounds

- Field : Organic Chemistry

- Application : The compound Methyl 2,6-dimethoxybenzoate is an important intermediate for the synthesis of biologically active heterocyclic compounds .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The planar ester group is oriented with respect to the benzene ring at a dihedral angle of 81.46 (3)° .

-

Plastic, Rubber, and Paper Industries

- Field : Industrial Chemistry

- Application : Amide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid, are widely used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of amide compounds in these industries has been found to be effective, but specific results or outcomes were not detailed in the source .

-

Drug Discovery

- Field : Pharmacology

- Application : Amide compounds have been used in drug discovery . These compounds have been widely used in medical, industrial, biological and potential drug industries .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of amide compounds in drug discovery has been found to be effective, but specific results or outcomes were not detailed in the source .

-

Chemical Intermediates

- Field : Industrial Chemistry

- Application : Methyl 2,3-dimethoxybenzoate is used as a chemical intermediate in the synthesis of other complex organic compounds .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of Methyl 2,3-dimethoxybenzoate as a chemical intermediate has been found to be effective, but specific results or outcomes were not detailed in the source .

-

Potential Biological Molecules

- Field : Biochemistry

- Application : Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of amide compounds in potential biological molecules has been found to be effective, but specific results or outcomes were not detailed in the source .

安全和危害

属性

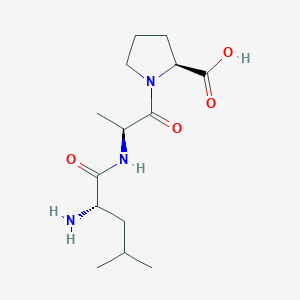

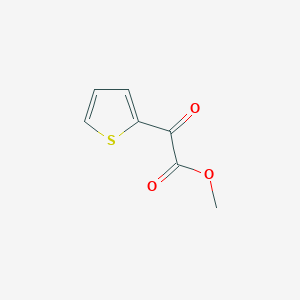

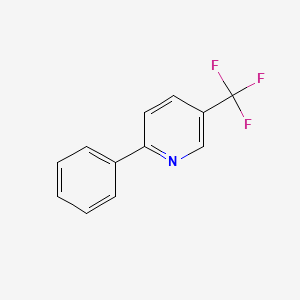

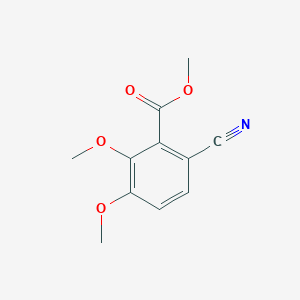

IUPAC Name |

methyl 6-cyano-2,3-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-14-8-5-4-7(6-12)9(10(8)15-2)11(13)16-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMHYVDMBRFDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291473 | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cyano-2,3-dimethoxybenzoate | |

CAS RN |

59084-78-5 | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。